2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyrrole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural components, which allow for various chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Pyrrole Ring: The pyrrole ring can be introduced through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Reduction: Reduction of the compound can lead to the formation of pyrrolidines.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for deprotection, followed by nucleophilic substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of peptides and peptidomimetics.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can interact with various biological targets. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-pyrrol-3-yl)propanoic acid: Lacks the Boc protection, making it more reactive.
N-Boc-2-amino-3-(1H-indol-3-yl)propanoic acid: Contains an indole ring instead of a pyrrole ring, which can affect its chemical properties and biological activity.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid is unique due to the presence of both the Boc-protected amino group and the pyrrole ring, which provide a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)6-8-4-5-13-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCALHJKRXYJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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